Methyl 3-amino-6-fluoro-2-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-6-fluoro-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCMJIZDKICGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Amino 6 Fluoro 2 Hydroxybenzoate
Comprehensive Retrosynthetic Analysis and Strategic Disconnections for Methyl 3-amino-6-fluoro-2-hydroxybenzoate
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple strategic pathways for its synthesis. The primary disconnections involve the formation of the C-N bond, the C-F bond, the C-C bond of the carboxylate group, and the ester linkage.
Key Retrosynthetic Disconnections:
C(aryl)-N Bond: A primary disconnection is the bond between the aromatic ring and the amino group. This suggests a late-stage amination of a suitably functionalized 6-fluoro-2-hydroxybenzoate precursor. This approach could utilize transition-metal-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.org
C(aryl)-F Bond: Alternatively, the carbon-fluorine bond can be disconnected. This pathway would involve the fluorination of a 3-amino-2-hydroxybenzoate derivative. Electrophilic fluorinating agents could be employed, with the regioselectivity being directed by the existing amino and hydroxyl/benzoate (B1203000) groups.
C(aryl)-COOH Bond: Disconnecting the carboxylate group points towards a carboxylation strategy of a 2-amino-5-fluoro-phenol derivative. This could be achieved through methods like the Kolbe-Schmitt reaction or by using organometallic intermediates.
Ester Functional Group: The simplest disconnection is the methyl ester group, which suggests a final esterification step from the corresponding carboxylic acid, 3-amino-6-fluoro-2-hydroxybenzoic acid. iajpr.com
A plausible retrosynthetic pathway could start from a substituted fluorobenzene. Introducing the hydroxyl and carboxyl groups, followed by a regioselective nitration and subsequent reduction, represents a classical approach. However, modern methods favor convergent syntheses using cross-coupling and direct functionalization for greater efficiency. A key intermediate in many strategies would be a di-halogenated precursor, allowing for sequential, site-selective functionalization.
Exploration of Novel and Efficient Synthetic Pathways to the Core Benzoate Structure
Constructing the polysubstituted benzoate core is the cornerstone of the synthesis. Modern methods focus on building complexity from simpler, functionalized aromatic precursors.
Achieving the desired 1,2,3,6-substitution pattern requires careful management of directing group effects. The synthesis can be designed to exploit the ortho-, para-directing effects of the hydroxyl group and the meta-directing effect of the carboxylate group.
For instance, starting from a fluorinated phenol, the introduction of the carboxylate and amino functionalities must be precisely controlled. Ortho-lithiation directed by the hydroxyl group could be a powerful tool for introducing the carboxylate group at the C2 position. Subsequent functionalization would then be directed by the combination of these groups. The substitution pattern of alkoxyarenes is known to dictate the regioselectivity of transformations. nsf.gov For example, rhodium-catalyzed C-H amination of oxygen-substituted arenes often occurs at the position para to the oxygen substituent, a strategy that could be adapted for this synthesis. rsc.org
Transition-metal catalysis provides a powerful toolkit for C-N bond formation. mit.edu The Buchwald-Hartwig amination is a premier method for coupling amines with aryl halides or triflates. wikipedia.orglibretexts.org In a potential synthesis of the target molecule, a precursor such as methyl 3-bromo-6-fluoro-2-hydroxybenzoate could be coupled with an ammonia (B1221849) equivalent. wikipedia.org The development of specialized ligands, such as dialkylbiaryl monophosphines (e.g., GPhos) and bidentate phosphines (e.g., BINAP), has expanded the scope of this reaction to include a wide array of functional groups and has enabled reactions under milder conditions. wikipedia.orgmit.edu
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, especially given the presence of multiple functional groups in the substrate. For instance, using a weaker base like Cs₂CO₃ can be compatible with ester functionalities that might otherwise be susceptible to hydrolysis or transesterification. mit.edunih.gov
| Catalyst System | Substrate Type | Base | Conditions | Outcome | Reference |
| Pd(OAc)₂ / BINAP | Aryl Perfluorooctanesulfonates | Cs₂CO₃ | Toluene, 70°C | Forms C-N bonds efficiently | nih.gov |
| Pd₂ (dba)₃ / GPhos | Aryl Halides | NaOMe | Room Temperature | High efficiency for complex substrates | mit.edu |
| Pd(PPh₃)₄ | Aryl Fluorosulfonates | Cs₂CO₃ | Toluene, 110°C | Good yields for electron-rich/poor aryls | researchgate.net |
| Ni-based catalysts | Aryl Chlorides | KOtBu | Mild Conditions | Tolerates diverse functional groups | organic-chemistry.org |
Table 1: Comparison of Various Transition-Metal-Catalyzed Amination Systems Applicable to Functionalized Aryl Precursors.
Direct C-H activation has emerged as a step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. acs.org For the synthesis of this compound, a C-H amination strategy could be envisioned on a methyl 6-fluoro-2-hydroxybenzoate substrate. Palladium, rhodium, and copper catalysts have been successfully employed for the direct amidation or amination of C-H bonds. rsc.orgnih.govacs.org
The regioselectivity of C-H activation is typically controlled by a directing group. In this case, the hydroxyl or ester group could direct the metal catalyst to an adjacent C-H bond. For example, palladium-catalyzed intramolecular direct arylation of benzoic acids has been reported, demonstrating the directing capability of the carboxyl group. nih.gov While intermolecular C-H amination remains challenging, recent advances have shown promise. For instance, photocatalysis has been used for the direct reaction of arenes and alkyl amines without pre-functionalization. nih.gov
Methodologies for the Chemo- and Regioselective Introduction of the Amino and Fluoro Groups
The precise placement of the amino and fluoro groups is critical. The relative timing of their introduction—whether fluorination precedes amination or vice versa—is a key strategic decision.
Fluorination Strategies: If the amino and hydroxybenzoate core is assembled first, a late-stage fluorination could be performed. Electrophilic fluorinating reagents like Selectfluor® can be used. The inherent directing effects of the amino and hydroxyl groups (strong ortho-, para-directors) and the ester (meta-director) would need to be carefully considered to achieve fluorination at the C6 position. The interplay between these groups can lead to complex regiochemical outcomes. nsf.gov
Amination Strategies: Starting with a fluorinated precursor is often more straightforward. For instance, one could begin with a 2,5-difluorotoluene, which can be elaborated to the corresponding benzoic acid. Subsequent nucleophilic aromatic substitution (SₙAr) of the fluorine atom at C2 by a hydroxyl group, followed by nitration at C3 and reduction, would install the required functionalities. The high electronegativity of fluorine activates the ring for nucleophilic attack. Transition-metal catalysis can also be used for the amination of aryl fluorides, which are typically less reactive than other aryl halides. researchgate.net
Esterification and Etherification Techniques for the Hydroxyl and Carboxylic Acid Functionalities
The final step in many synthetic routes would be the esterification of the carboxylic acid.
Esterification: The esterification of 3-amino-6-fluoro-2-hydroxybenzoic acid to its methyl ester can be achieved through several standard methods. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). iajpr.com For substrates that may be sensitive to strong acids, milder conditions can be used. For instance, reacting the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with methanol, is a high-yielding alternative. chemicalbook.com Esterification of hydroxybenzoic acids can also be accomplished by reacting them with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com The steric hindrance around the carboxylic acid, posed by the ortho-hydroxyl group, is a factor to consider, though generally manageable. researchgate.net
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents | Reversible, harsh conditions | iajpr.com |
| Acyl Chloride Formation | SOCl₂, then Methanol | 0°C to Reflux | High yield, irreversible | Requires handling of SOCl₂ | chemicalbook.com |
| DBSA Catalysis | Methanol, DBSA (cat.) | Water | Allows for selective esterification | Surfactant catalyst may complicate workup | organic-chemistry.org |
| Halocarbon Method | Halocarbon, Tertiary Amine | Homogeneous liquid phase | Good for certain substituted acids | Requires specific amine base | google.com |
Table 2: Selected Esterification Methods for Hydroxybenzoic Acids.
Etherification: While not required for the final product, etherification of the phenolic hydroxyl group can be a crucial step in a multi-step synthesis, serving as a protecting group strategy. Protecting the hydroxyl group as a methyl or benzyl (B1604629) ether can prevent unwanted side reactions during subsequent steps like nitration or C-H functionalization. Standard Williamson ether synthesis conditions (e.g., an alkyl halide and a base like K₂CO₃) can be employed. organic-chemistry.org Palladium-catalyzed methods have also been developed for the etherification of phenols. frontiersin.org Deprotection at a later stage would then reveal the free hydroxyl group.
Principles of Green Chemistry Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is essential for developing sustainable and economically viable manufacturing processes. These principles focus on minimizing environmental impact by reducing waste, avoiding hazardous substances, and maximizing efficiency. primescholars.comresearchgate.net The goal is to design synthetic routes that are safer, more efficient, and environmentally benign from the outset.
Development of Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose significant environmental and health risks. Green chemistry seeks to replace these with safer alternatives or eliminate their use entirely. For the synthesis of substituted benzoates, the move away from conventional solvents like chlorinated hydrocarbons or polar aprotic solvents (e.g., DMF, DMSO) is a key area of research. researchgate.net
Potential green solvent systems applicable to the synthesis of this compound include:
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for certain reactions, such as nucleophilic aromatic substitution, especially when used with phase-transfer catalysts.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising alternative, acting as both a solvent and a reactant. It is non-toxic, inexpensive, and easily removed, simplifying product purification.
Ionic Liquids (ILs): These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. researchgate.net Their tunable properties can be leveraged to optimize reaction rates and selectivity.
Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene, offer a more sustainable profile than their petrochemical-based counterparts.
The following table compares the properties of traditional and environmentally benign solvents in the context of aromatic compound synthesis.
| Solvent Type | Examples | Advantages | Disadvantages | Potential Application in Synthesis |
| Traditional | Dichloromethane, Toluene, DMF | High solvency for many organic compounds; well-established reaction conditions. | Toxic, volatile, often derived from petrochemicals, difficult to dispose of. | Nitration, Halogenation, Esterification steps. |
| Benign | Water, Ethanol, 2-MeTHF | Low toxicity, biodegradable, renewable sources, improved safety profile. | Lower solvency for nonpolar substrates, may require different reaction conditions. | Hydrolysis, Reduction of nitro groups. |
| Advanced | Supercritical CO₂, Ionic Liquids | Non-flammable, easily separable (scCO₂), tunable properties (ILs), low volatility. researchgate.net | High pressure required (scCO₂), high cost and potential toxicity (some ILs). | Catalytic hydrogenation, Fluorination reactions. |
Catalytic and Biocatalytic Approaches for Enhanced Selectivity and Efficiency
Moving from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry, as it significantly reduces waste and often allows for milder reaction conditions.
Catalytic Approaches: The synthesis of this compound involves several transformations where catalysis can be implemented. For instance, the reduction of a nitro group precursor to the 3-amino group is traditionally done with stoichiometric metals (like Sn or Fe in acid), generating large amounts of metallic waste. A greener alternative is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas as the only reagent and water as the only byproduct. rsc.org Similarly, the introduction of the fluorine or hydroxyl groups can be achieved with higher selectivity and efficiency using transition metal-catalyzed cross-coupling reactions.
Biocatalytic Approaches: Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. Biocatalysis is an emerging field for the synthesis of complex organofluorine compounds. sioc.ac.cn For the synthesis of the target molecule, several enzymatic strategies could be envisioned:
Transaminases: Could be used for the asymmetric synthesis of the amino group from a corresponding keto-precursor.
Hydroxylases: Could selectively introduce the hydroxyl group onto the aromatic ring, avoiding the need for protecting groups and harsh reagents.
Dehydrogenases: Alanine dehydrogenases have been shown to catalyze the reductive amination of fluorinated pyruvate (B1213749) substrates, indicating the potential for enzymes to handle fluorinated molecules. nih.gov
The table below contrasts traditional and catalytic methods for a key synthetic step.
| Transformation | Traditional Method | Catalytic/Biocatalytic Method | Green Advantage |
| Nitro Group Reduction | Sn/HCl or Fe/HCl | Catalytic Hydrogenation (H₂/Pd/C) | Avoids stoichiometric metal waste; higher atom economy. |
| Amination | Nucleophilic substitution with ammonia | Reductive amination using a transaminase | High stereoselectivity, mild aqueous conditions, reduces byproducts. |
| Hydroxylation | Multi-step process with protecting groups | Direct hydroxylation using a hydroxylase | Fewer synthetic steps, high regioselectivity, avoids hazardous reagents. |
Optimization for Atom Economy and Waste Minimization in Synthetic Sequences
Atom economy, a concept developed by Barry Trost, is a measure of how efficiently reactant atoms are incorporated into the final product. rsc.org A reaction with 100% atom economy has no waste byproducts. primescholars.com Many traditional reactions, such as the Wittig reaction or Grignard reactions, have poor atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide or magnesium salts). rsc.org
To optimize the synthesis of this compound for atom economy, chemists must prioritize reaction types like additions, rearrangements, and catalytic reactions. For example, a hypothetical "traditional" route might involve the nitration of a fluorinated benzoic acid, followed by reduction, and then esterification. Each step can generate significant waste.
Hypothetical Atom Economy Comparison for Esterification:
| Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Fischer Esterification | 3-amino-6-fluoro-2-hydroxybenzoic acid + Methanol | This compound | Water (H₂O) | ~90.7% |
| Using Thionyl Chloride | 3-amino-6-fluoro-2-hydroxybenzoic acid + Thionyl Chloride + Methanol | This compound | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | ~52.3% |
This is a simplified calculation for illustrative purposes.
The direct catalytic esterification is far superior in terms of atom economy. Waste minimization also involves choosing synthetic routes with fewer steps, thereby reducing solvent use, energy consumption, and losses during purification.
Process Chemistry Considerations for Scalable Synthesis and Industrial Research Translation
Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that must be addressed by process chemistry. The goal is to develop a process that is not only green but also robust, safe, cost-effective, and reproducible on a large scale.
Key considerations for scaling up the synthesis of this compound include:
Cost and Availability of Raw Materials: Starting materials must be readily available and affordable at an industrial scale. Complex or expensive starting materials can render a process economically unviable.
Reaction Conditions: Extreme temperatures or pressures that are manageable in a lab can be difficult and costly to implement in large reactors. The process should ideally run close to ambient conditions.
Safety (Process Hazard Analysis): Highly exothermic reactions, the use of flammable or toxic reagents (like hydrogen gas for hydrogenation), and potential for runaway reactions must be carefully managed with appropriate engineering controls.
Throughput and "Telescoping": To maximize efficiency, process chemists often "telescope" reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates. This minimizes solvent use, reduces waste, and saves time. researchgate.net
Purification: Chromatography, common in labs, is often impractical and expensive at scale. The process should be designed so the final product can be purified by crystallization, which is more scalable and generates less waste.
Catalyst Lifecycle: For catalytic processes, the cost, efficiency of recovery, and potential for reuse of the catalyst are critical economic factors. rsc.org
The following table outlines the shift in focus from laboratory synthesis to industrial production.
| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms to Tons) |
| Primary Goal | Proof of concept, synthesis of material for testing. | Cost-efficiency, safety, robustness, high throughput. |
| Purification | Often chromatography. | Primarily crystallization or distillation. |
| Reagents | Purity and effectiveness are key; cost is secondary. | Cost, availability, and safety are paramount. |
| Solvent Use | Often used generously for ease of handling. | Minimized and recycled to reduce cost and waste. |
| Process Control | Manual control of temperature, additions. | Automated control systems for safety and consistency. |
By integrating the principles of green chemistry at the initial design stage and applying rigorous process chemistry for scale-up, the synthesis of this compound can be translated from a laboratory procedure into a sustainable industrial process.
Derivatization and Design of Advanced Chemical Structures from Methyl 3 Amino 6 Fluoro 2 Hydroxybenzoate
Directed Synthesis of Libraries of Methyl 3-amino-6-fluoro-2-hydroxybenzoate Derivatives and Analogs
The trifunctional nature of this compound provides a platform for the directed synthesis of diverse chemical libraries. The amino, hydroxyl, and ester functionalities can be selectively modified to generate a wide array of derivatives.
The nucleophilic amino group is amenable to a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Arylation: Formation of C-N bonds through cross-coupling reactions.
The phenolic hydroxyl group can undergo:
O-alkylation: Reaction with alkyl halides in the presence of a base to form ethers.
O-acylation: Esterification with acyl chlorides or anhydrides.
Protection: Introduction of protecting groups to allow for selective reaction at other sites.
The methyl ester can be:
Hydrolyzed: Conversion to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries.
Transesterified: Reaction with other alcohols to generate different ester analogs.
Reduced: Conversion to a primary alcohol.
The strategic combination of these transformations allows for the systematic generation of libraries of this compound derivatives with diverse physicochemical properties.
Applications as a Strategic Building Block in Complex Organic Synthesis
The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of more complex molecular frameworks, particularly heterocyclic systems.
Construction of Novel Heterocyclic Ring Systems (e.g., benzoxazoles, quinazolinones, other N- and O-containing cycles)
The ortho-relationship of the amino and hydroxyl groups is a key structural feature that facilitates the construction of fused heterocyclic rings.
Benzoxazoles: The condensation of o-aminophenols with various reagents is a well-established method for the synthesis of benzoxazoles. organic-chemistry.orgglobalresearchonline.net this compound can serve as the o-aminophenol precursor in these reactions. For instance, reaction with aldehydes, carboxylic acids, or their derivatives can lead to the formation of 2-substituted benzoxazoles. The reaction typically proceeds through an initial formation of a Schiff base or an amide, followed by an intramolecular cyclization and dehydration. nih.gov
Table 1: Illustrative Synthesis of Benzoxazole Derivatives from o-Aminophenols
| Reactant 1 (o-Aminophenol) | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound (analog) | Aromatic Aldehyde | Acid catalyst, heat | 2-Aryl-benzoxazole derivative |
| This compound (analog) | Carboxylic Acid | Polyphosphoric acid, heat | 2-Alkyl/Aryl-benzoxazole derivative |
Quinazolinones: While classically synthesized from anthranilic acid (2-aminobenzoic acid), the structural motif of this compound can also be envisioned as a precursor for quinazolinone-like structures. nih.govresearchgate.netnih.gov For example, after appropriate functional group manipulation, such as protection of the hydroxyl group and conversion of the ester to an amide, the resulting 2-aminobenzamide derivative could undergo cyclization with various one-carbon sources to yield quinazolinones. organic-chemistry.org
Table 2: General Synthetic Routes to Quinazolinones from Anthranilamide Precursors
| Anthranilamide Derivative | Reagent | Conditions | Product |
|---|---|---|---|
| 2-Aminobenzamide | Formamide | Heat | Quinazolin-4(3H)-one |
| 2-Aminobenzamide | Acyl chloride | Pyridine, then heat | 2-Substituted-quinazolin-4(3H)-one |
Incorporation into Macrocyclic and Polycyclic Frameworks
Precursors for Oligomerization and Polymerization Studies
The bifunctional nature of the amino and hydroxyl groups, along with the carboxylic acid functionality (after hydrolysis of the ester), presents opportunities for its use as a monomer in polymerization reactions. Step-growth polymerization, for instance, could lead to the formation of polyesters, polyamides, or poly(ester-amide)s. The fluorine substituent would be expected to impart unique properties to the resulting polymers, such as increased thermal stability and altered solubility.
Exploration of Structure-Reactivity Relationships in Synthetic Transformations
The reactivity of this compound is significantly influenced by the electronic effects of its substituents. The fluorine atom, being a strongly electron-withdrawing group, is expected to increase the acidity of the phenolic hydroxyl group and decrease the basicity of the amino group. This modulation of reactivity can be exploited in synthetic transformations. For example, the increased acidity of the hydroxyl group may facilitate its deprotonation and subsequent reaction under milder basic conditions. Conversely, the decreased nucleophilicity of the amino group might necessitate more forcing conditions for certain reactions. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing fluorine and methyl carboxylate groups creates a complex electronic environment that can be further studied to fine-tune its reactivity in various synthetic applications.
Theoretical and Computational Investigations of Methyl 3 Amino 6 Fluoro 2 Hydroxybenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
A foundational aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in determining key electronic descriptors for Methyl 3-amino-6-fluoro-2-hydroxybenzoate. These calculations would typically yield information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This data is critical for predicting the molecule's kinetic stability and its propensity to participate in chemical reactions. Without dedicated studies, specific values for these parameters remain undetermined.
Computational Prediction of Spectroscopic Signatures
Theoretical calculations are powerful tools for predicting and interpreting spectroscopic data. For this compound, computational methods could simulate its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational modes, and Ultraviolet-Visible (UV-Vis) electronic transitions. Such predicted spectra would be invaluable for the experimental identification and characterization of the compound. For instance, calculated IR frequencies would help in assigning specific peaks to the vibrational modes of the various functional groups, while predicted NMR shifts would aid in the structural elucidation. The absence of such computational studies means that a theoretical benchmark for the spectroscopic properties of this molecule is not yet established.
Computational Elucidation of Reaction Mechanisms via Transition State Modeling
Understanding how this compound participates in chemical reactions requires the elucidation of reaction mechanisms at a molecular level. Computational modeling of transition states can provide deep insights into the energy profiles of potential reaction pathways, identifying the most favorable routes and the associated activation energies. This knowledge is fundamental for optimizing reaction conditions for its synthesis or its use as a reactant. Currently, there is a lack of published research detailing the computational modeling of reaction mechanisms involving this specific compound.
Analysis of Solvent Effects and Environmental Perturbations on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to study how the polarity of the solvent affects the electronic structure, conformational stability, and spectroscopic signatures of this compound. Such analyses are crucial for predicting its behavior in different chemical environments, a key consideration for any practical application.
Advanced Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
For applications in materials science or supramolecular chemistry, understanding the intermolecular interactions and potential for self-assembly of this compound is essential. Molecular dynamics (MD) simulations can model the behavior of multiple molecules over time, providing insights into how they interact with each other and with their surroundings. These simulations could reveal information about crystal packing, aggregation behavior in solution, and the formation of larger molecular assemblies. This area of computational study for the target compound also appears to be uncharted.
Emerging Research Applications and Future Perspectives of Methyl 3 Amino 6 Fluoro 2 Hydroxybenzoate
Potential Role in Advanced Materials Science
The distinct functionalities of methyl 3-amino-6-fluoro-2-hydroxybenzoate make it a promising precursor in the field of advanced materials science. The presence of an amino group and a carboxylic acid ester allows for its potential use in the synthesis of functional polymers. For instance, aminobenzoic acids, which share a similar structural core, are utilized in creating polymers like aramids, known for their high performance. The amino and carboxyl functionalities can participate in polymerization reactions, such as polycondensation, to form robust polymer chains.
Furthermore, the fluorine substituent can impart unique properties to these polymers. Fluorination is a well-established strategy for enhancing thermal stability, chemical resistance, and specific electronic characteristics in materials. mdpi.comman.ac.ukresearchgate.net Therefore, polymers derived from this compound could exhibit enhanced durability and performance characteristics suitable for demanding applications. While direct property data for polymers synthesized from this specific monomer is not yet available, the foundational principles of polymer chemistry suggest its potential as a valuable component in the development of new high-performance materials. The incorporation of this fluorinated monomer could also influence the optical and electronic properties of resulting materials, opening avenues for its use in optoelectronic devices, although further research is needed to substantiate this.
Applications in Supramolecular Chemistry and Directed Self-Assembly
The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, presents significant opportunities for the application of this compound. The amino and hydroxyl groups on the benzene (B151609) ring are capable of forming strong hydrogen bonds, which are fundamental to the construction of self-assembling molecular systems. rsc.orgresearchgate.net
The interplay of hydrogen bonding, π-π stacking interactions from the aromatic ring, and the potential for halogen bonding involving the fluorine atom can direct the assembly of this molecule into well-defined, higher-order structures. Research on similar molecules, such as para-aminobenzoic acid, has demonstrated their ability to form complex supramolecular assemblies with other molecules through charge-assisted hydrogen bonds. rsc.orgresearchgate.net By carefully designing experimental conditions, it is conceivable that this compound could be used to create intricate supramolecular architectures, such as molecular cages, sheets, or porous frameworks. These structures could have applications in areas like molecular recognition, guest encapsulation, and the development of novel functional materials with tailored properties.
Development as a Ligand or Pre-ligand in Catalysis Research
The structure of this compound is well-suited for its use as a ligand or a precursor to a ligand in catalysis. The amino and hydroxyl groups can act as coordination sites for metal ions, forming stable chelate complexes. Aminophenol-based ligands, for example, have shown significant utility in homogeneous catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be fine-tuned by the substituents on the aromatic ring.
The electron-withdrawing nature of the fluorine atom and the methyl ester group in this compound can influence the electron density at the coordination sites, thereby modulating the reactivity of the metal complex. This tunability is crucial for designing catalysts with high efficiency and selectivity for specific chemical transformations. For instance, nickel complexes with aminophenol-derived ligands have been explored for their catalytic properties. rsc.org Similarly, palladium-catalyzed reactions often employ ligands derived from amino acids. mdpi.com The development of chiral catalysts derived from this compound could also be a fruitful area of research, enabling enantioselective synthesis of valuable chemical products.
Future Directions in Novel Synthetic Methodologies Utilizing its Unique Functionalization
The unique arrangement of functional groups in this compound provides a platform for the development of novel synthetic methodologies. The reactivity of the amino, hydroxyl, and ester groups can be selectively targeted to introduce a wide range of other functionalities onto the aromatic ring. For instance, the amino group can be readily derivatized to form amides, imines, or be used in coupling reactions. nih.govmdpi.com
The presence of the fluorine atom also opens up possibilities for specific synthetic transformations. Methods for the functionalization of fluorinated aromatic compounds are an active area of research. researchgate.net Furthermore, the hydroxyl group can be etherified or esterified to introduce additional molecular diversity. The development of efficient and selective methods to modify this molecule will expand its utility as a versatile building block in organic synthesis, enabling the creation of complex molecules with potential applications in medicinal chemistry and materials science. For example, derivatives of aminobenzoic acid are being investigated for various biological activities. nih.govnih.gov
Opportunities for Interdisciplinary Research and Collaborative Initiatives
The multifaceted potential of this compound creates numerous opportunities for interdisciplinary research and collaboration. The exploration of its use in advanced materials would benefit from collaborations between synthetic chemists and materials scientists. Similarly, its application in supramolecular chemistry and catalysis would thrive through partnerships between organic chemists, inorganic chemists, and physical chemists.
The unique properties conferred by the fluorine atom also invite collaboration with fluorine chemists, who can provide expertise in the synthesis and handling of fluorinated compounds. acs.orgacs.orgnih.govnih.gov The potential biological applications of derivatives of this compound would necessitate collaborations with biochemists, pharmacologists, and medical researchers. Such collaborative initiatives will be crucial to fully unlock the potential of this compound and translate its promising chemical properties into practical applications across a wide range of scientific and technological fields.
Conclusion and Outlook
Synthesis and Reactivity Paradigms of Methyl 3-amino-6-fluoro-2-hydroxybenzoate
A thorough search of the existing scientific literature reveals no published synthetic routes or studies on the reactivity of this compound. The specific combination and orientation of the amino, fluoro, and hydroxyl groups on the benzene (B151609) ring present a unique synthetic challenge that has not yet been documented.
Hypothetically, the synthesis of this compound would require a multi-step process involving careful selection of starting materials and protective group strategies to manage the directing effects and reactivity of the substituents. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing fluoro and methyl ester groups would likely dictate the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. However, without experimental data, any proposed reaction schemes remain theoretical.
Challenges and Limitations Encountered in Current Research Trajectories
The primary challenge in the research trajectory of this compound is its apparent novelty. The lack of established synthetic methods is a significant barrier to obtaining the compound for further study. Researchers would need to develop a de novo synthetic pathway, which can be a time-consuming and resource-intensive process.
Furthermore, the specific substitution pattern may lead to challenges in controlling regioselectivity during synthesis. The directing effects of the existing functional groups could lead to a mixture of isomers, complicating purification and characterization. Once synthesized, the stability and reactivity of the compound would also need to be carefully investigated, as the proximate functional groups could lead to unexpected intramolecular interactions or decomposition pathways.
Broader Implications for Fundamental Organic Chemistry and Synthetic Design
The successful synthesis and characterization of this compound would have several implications for fundamental organic chemistry. It would provide a valuable case study for understanding the combined electronic and steric effects of multiple, diverse functional groups on the reactivity and properties of an aromatic system.
Moreover, the development of a synthetic route to this molecule could pioneer new methodologies in the field of synthetic design, particularly for the construction of highly substituted and functionalized aromatic compounds. These methodologies could then be applied to the synthesis of other novel molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The unique electronic and hydrogen-bonding capabilities of this molecule could also make it an interesting candidate for studies in supramolecular chemistry and crystal engineering.
Prospective Research Avenues and Untapped Potential of this compound
The untapped potential of this compound lies in its novelty. The initial and most crucial research avenue is the development of a reliable and efficient synthetic route.
Once a synthesis is established, a wide range of research opportunities would open up:
Spectroscopic and Structural Analysis: Detailed characterization using NMR, IR, mass spectrometry, and X-ray crystallography would provide fundamental data on its molecular structure and properties.
Reactivity Studies: Investigation of its reactivity in various organic reactions would elucidate the influence of its unique substitution pattern.
Computational Modeling: Theoretical studies could complement experimental findings, providing deeper insights into its electronic structure and reaction mechanisms.
Biological Screening: As many substituted benzoates exhibit biological activity, this compound could be screened for potential pharmaceutical or agrochemical applications.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 3-amino-6-fluoro-2-hydroxybenzoate, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: A stepwise approach is recommended, inspired by triazine-based coupling reactions (e.g., ). General Procedure B from involves:
Step 1 : Reacting a halogenated aromatic precursor (e.g., 2,4,6-trichlorotriazine) with phenol derivatives under mild conditions (35°C, 6 hours) using DIPEA as a base.
Step 2 : Substituting remaining halogens with nucleophiles like aminobenzoate derivatives (e.g., methyl 3-aminobenzoate) at 35°C for 26 hours.
Work-up : Precipitation with LP (likely low-polarity solvent) to isolate the product.
Key considerations :
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR : Analyze H and C spectra for fluorine coupling patterns (e.g., splitting due to in aromatic regions) and hydroxy/amino proton exchange (DO shake test). Compare with structurally similar compounds like 5-fluoro-2-hydroxybenzoic acid ().
- LC-MS : Use electrospray ionization (ESI) in positive mode to confirm molecular ion [M+H] and fragmentation patterns.
- FT-IR : Identify characteristic peaks for NH (~3300 cm), OH (~3200 cm), and ester C=O (~1720 cm).
- XRD : If crystalline, employ SHELX software () for structure refinement. For amorphous samples, consider powder XRD with Rietveld analysis.
Q. What solvent systems are suitable for studying the solubility and stability of this compound in biological assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (for stock solutions), PBS (pH 7.4), and methanol/water mixtures. Fluorinated benzoates (e.g., ) often show improved solubility in polar aprotic solvents.
- Stability : Conduct accelerated degradation studies under UV light, varying pH (1–13), and elevated temperatures (40–60°C). Monitor via HPLC for decomposition products (e.g., hydrolysis to carboxylic acid).
- Storage : Store at –20°C in amber vials under inert gas (N or Ar) to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices () for electrophilic sites. Fluorine’s electron-withdrawing effect activates positions para and ortho to itself for NAS.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Compare with experimental data from triazine coupling reactions ().
- SAR Studies : Design derivatives (e.g., replacing –OCH with –CF) and predict bioactivity using QSAR models. Fluorine’s role in enhancing membrane permeability can be inferred from analogs in .
Q. How can contradictions in crystallographic and spectroscopic data for this compound be resolved?
Methodological Answer:
- Case Example : If NMR suggests planar geometry but XRD shows torsion angles >10°, re-examine hydrogen bonding. For instance, highlights C–H···O interactions distorting aromatic rings.
- Multi-Technique Validation : Combine XRD (SHELXL refinement, ) with solid-state NMR to resolve discrepancies. For dynamic disorders, use variable-temperature XRD.
- Error Analysis : Quantify R-factors and residual density maps to assess model accuracy. SHELXL’s robust refinement algorithms are critical for high-resolution data .
Q. What strategies are effective for designing this compound derivatives with enhanced biological activity?
Methodological Answer:
- Bioisosteric Replacement : Replace –OH with –SONH (as in sulfonamides) to improve metabolic stability.
- Prodrug Design : Esterify the hydroxy group with PEGylated moieties to enhance solubility (e.g., ’s hydrochloride salt strategy).
- Targeted Modifications : Introduce boronic acid groups (e.g., ’s 3-methoxy-4-(methoxycarbonyl)phenylboronic acid) for protease inhibition. Validate via enzyme kinetics (e.g., IC assays).
Q. How can the environmental impact of this compound be assessed during preclinical development?
Methodological Answer:
- Ecotoxicity Studies : Follow OECD guidelines for Daphnia magna and algae assays. Fluorinated aromatics () often exhibit persistence; measure biodegradation via BOD.
- Waste Stream Analysis : Quantify hydrolysis byproducts (e.g., 3-amino-6-fluoro-2-hydroxybenzoic acid) using LC-MS/MS.
- Regulatory Alignment : Cross-reference with EINECS/IUCLID entries () for hazard classification (e.g., H410 for aquatic toxicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
